5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one
Description
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one: is a chemical compound with a unique structure and properties that make it of interest in various fields of scientific research
Properties
IUPAC Name |
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-11-3-6-13(7-4-11)23-10-16(24)17(18(23)20)19-21-14-8-5-12(2)9-15(14)22-19/h3-9H,10,20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJZQWKAKYUHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: Industrial production methods for 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used to study cellular processes and interactions due to its unique chemical properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, materials, and other products requiring specific chemical functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
